2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE
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Overview
Description
2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a benzenesulfonamido group and a methoxyphenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step often involves the coupling of the sulfonamido and methoxyphenyl intermediates under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler derivatives by adding hydrogen or removing oxygen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.
Medicine: Its pharmacological properties are investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler compound with similar structural features but lacking the sulfonamido group.
Benzenesulfonamide, N-ethyl-4-methyl-: Another sulfonamide derivative with different substituents on the benzene ring.
Uniqueness
2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-20-8-10-21(11-9-20)19-32-17-16-26-25(28)18-27(22-12-14-23(31-2)15-13-22)33(29,30)24-6-4-3-5-7-24/h3-15H,16-19H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAQQWQDIAAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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